molecular formula C21H33N3O2S B4852965 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione

5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione

Cat. No. B4852965
M. Wt: 391.6 g/mol
InChI Key: DLPUWVZEALFHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione, also known as DEDTC, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.

Scientific Research Applications

5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to have anticancer properties by inhibiting the growth of cancer cells. In agriculture, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been used as a pesticide due to its ability to inhibit the growth of plant pathogens. In environmental science, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been studied as a potential agent for removing heavy metals from contaminated soil and water.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In cancer cells, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and cell division. In plant pathogens, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to inhibit the activity of chitinase, an enzyme involved in the degradation of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In plant pathogens, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to inhibit the growth of fungal hyphae and spores, leading to the suppression of disease development. In contaminated soil and water, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has been shown to bind to heavy metals, leading to their removal from the environment.

Advantages and Limitations for Lab Experiments

5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its stability, solubility in water and organic solvents, and relatively low toxicity. However, 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione also has some limitations, including its high cost and limited availability, which may make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as materials science and energy storage, and the exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal conditions for using 5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione in various applications, as well as its potential side effects and long-term effects on the environment.

properties

IUPAC Name

5-cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2S/c1-3-25-19-11-10-17(14-20(19)26-4-2)12-13-23-16-24(15-22-21(23)27)18-8-6-5-7-9-18/h10-11,14,18H,3-9,12-13,15-16H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUWVZEALFHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2CN(CNC2=S)C3CCCCC3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-1-[2-(3,4-diethoxyphenyl)ethyl]-1,3,5-triazinane-2-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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